![molecular formula C29H30N2O2 B1674682 4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid CAS No. 155877-83-1](/img/structure/B1674682.png)
4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Vue d'ensemble
Description
This compound, also known as LE135 , is a dibenzodiazepine . It is a derivative of benzodiazepine with pentamethyl groups attached to the naphthoquinone ring .
Molecular Structure Analysis
The molecular formula of this compound is C29H30N2O2 . It has a molecular weight of 438.6 g/mol . The IUPAC name for this compound is 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid .Applications De Recherche Scientifique
Retinoic Acid Receptor (RAR) Antagonist
LE 135 is an effective RAR antagonist. It selectively binds to RARα (Ki = 1.4 μM) and RARβ (Ki = 220 nM), with a higher affinity for RARβ . It has high selectivity for RARγ, RXRα, RXRβ, and RXRγ .
TRPV1 and TRPA1 Receptor Activator
LE 135 is also an effective activator of TRPV1 and TRPA1 receptors, with EC50 values of 2.5 μM and 20 μM, respectively .
Inhibition of Cell Differentiation
LE 135 inhibits the differentiation of human promyelocytic leukemia cells (HL-60) induced by Am80, with an IC50 of 150 nM .
Inhibition of Retinoic Acid (RA)-Induced Transcriptional Activation
LE 135 inhibits the transcriptional activation induced by RA of RARβ, but not RARα, RARγ, or retinoic acid X receptor α (RXRα), on various RA response elements .
Induction of Painful Responses
LE 135 induces painful responses mainly through the TRPV1 channel. It requires both TRPA1 and TRPV1 channels to produce mechanical hyperalgesia .
Potential Therapeutic Applications in Neurodegenerative Disorders
The analogs of LE 135 were assessed for activation of LXR in an LXRE system as drivers of ApoE expression. This could potentially be used as therapeutics in neurodegenerative disorders .
Mécanisme D'action
Target of Action
LE135 primarily targets the Retinoic Acid Receptors (RARs), specifically RARα and RARβ . These receptors play a crucial role in regulating cell growth and differentiation.
Mode of Action
LE135 acts as an effective antagonist for RARs. It selectively binds to RARα (Ki = 1.4 μM) and RARβ (Ki = 220 nM), with a higher affinity for RARβ . It also shows high selectivity for RARγ, RXRα, RXRβ, and RXRγ . Additionally, LE135 is an effective activator for TRPV1 and TRPA1 receptors, with EC50 values of 2.5 μM and 20 μM respectively .
Result of Action
LE135’s antagonistic action on RARs can inhibit the differentiation of certain cell types, such as human promyelocytic leukemia cells (HL-60) induced by Am80, with an IC50 of 150 nM . Its activation of TRPV1 and TRPA1 receptors can induce nociceptive responses and thermal hyperalgesia .
Propriétés
IUPAC Name |
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-23(16-21(22)28)30-26(18-10-12-19(13-11-18)27(32)33)20-8-6-7-9-24(20)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZAIQOVMHVWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC3=C(C=C21)N=C(C4=CC=CC=C4N3C)C5=CC=C(C=C5)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439469 | |
Record name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid | |
CAS RN |
155877-83-1 | |
Record name | LE 135 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155877831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 155877-83-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.